molecular formula C11H15NO4S B1330986 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid CAS No. 324001-24-3

2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid

Cat. No.: B1330986
CAS No.: 324001-24-3
M. Wt: 257.31 g/mol
InChI Key: HOVMFGCJNPRZGK-UHFFFAOYSA-N
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Description

2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid is an organic compound that features a furan ring, an amino group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or amines as reagents.

    Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through carboxylation reactions, typically involving the use of carbon dioxide and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylsulfanyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group and the furan ring, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid
  • 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylvaleric acid
  • 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylpropionic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-3-4-9(16-7)10(13)12-8(11(14)15)5-6-17-2/h3-4,8H,5-6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMFGCJNPRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349575
Record name N-(5-Methylfuran-2-carbonyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324001-24-3
Record name N-(5-Methylfuran-2-carbonyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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